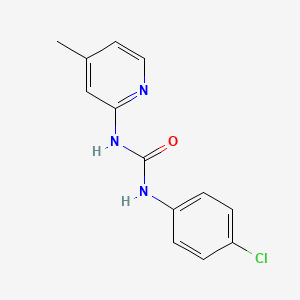

1-(4-Chlorophenyl)-3-(4-methylpyridin-2-yl)urea

Description

Significance of Urea (B33335) Derivatives in Medicinal Chemistry and Chemical Biology

The urea functional group is a cornerstone in medicinal chemistry and drug design, a status it has maintained for over a century. Its importance stems from the unique structural and electronic properties that allow it to act as a versatile hydrogen bond donor and acceptor. This dual capacity enables urea-containing molecules to form strong and specific interactions with biological targets, such as enzymes and receptors, which is a fundamental principle of molecular recognition and drug action.

The urea moiety's ability to establish multiple, stable hydrogen bonds is critical for anchoring a ligand within a protein's binding site. This interaction is often responsible for the potency and selectivity of a drug. Consequently, the incorporation of a urea functional group is a widely used strategy to enhance the biological activity and fine-tune the pharmacokinetic properties of therapeutic agents. A multitude of clinically approved drugs across various therapeutic areas feature a urea scaffold, underscoring its broad utility. These applications span from anticancer and antiviral agents to treatments for metabolic and cardiovascular diseases.

Table 1: Examples of Prominent Urea-Containing FDA-Approved Drugs

| Drug Name | Therapeutic Area | Primary Mechanism of Action |

|---|---|---|

| Sorafenib (B1663141) | Oncology | Multi-kinase inhibitor (VEGFR, PDGFR, RAF kinases) |

| Regorafenib | Oncology | Multi-kinase inhibitor (VEGFR, KIT, RET, RAF) |

| Lenvatinib | Oncology | Multi-kinase inhibitor (VEGFR, FGFR, PDGFR) |

| Suramin | Anti-parasitic | Inhibition of various enzymes and growth factor receptors |

| Hydroxyurea | Oncology | Ribonucleotide reductase inhibitor |

Rationale for Investigating the 1-(4-Chlorophenyl)-3-(4-methylpyridin-2-yl)urea Scaffold

The specific architecture of this compound is not arbitrary but is based on established principles of medicinal chemistry. Each component of the scaffold is chosen to contribute to its potential as a biologically active agent, likely as a kinase inhibitor, a class of drugs where this combination of motifs is prevalent.

Diaryl Urea Core : The N,N'-diaryl urea structure is a privileged scaffold, particularly for inhibitors of protein kinases. The urea linker acts as a rigid hydrogen-bonding unit that mimics the hinge-binding interactions of ATP in the kinase domain. This "hinge-binding" is a hallmark of many Type II kinase inhibitors.

4-Chlorophenyl Group : The inclusion of a chlorine atom on the phenyl ring is a common tactic in drug design. Halogen atoms can modulate the electronic properties of the ring and, due to their lipophilicity, can enhance membrane permeability and improve binding affinity through halogen bonding or hydrophobic interactions. The 4-chloro substitution pattern is frequently found in potent kinase inhibitors.

4-methylpyridin-2-yl Group : The pyridine (B92270) ring is a bioisostere of a phenyl ring but with a nitrogen atom that can act as a hydrogen bond acceptor and improve solubility. nih.gov The 2-yl substitution pattern correctly orients the pyridine ring relative to the urea linker for optimal target engagement. The methyl group at the 4-position can provide additional hydrophobic interactions within the target's binding pocket and can influence the molecule's metabolic stability. wikipedia.org

The combination of these specific fragments creates a molecule with the potential for high-affinity, selective binding to protein kinases, making it a compelling candidate for investigation in cancer research and other areas where kinase signaling is dysregulated.

Table 2: Structural Components and Their Rationale

| Structural Component | Key Features | Rationale in Drug Design |

|---|---|---|

| Urea Linker | Rigid, H-bond donor/acceptor | Mimics ATP hinge-binding in kinases; provides structural scaffold. |

| 4-Chlorophenyl Moiety | Halogenated aromatic ring | Enhances binding affinity via hydrophobic and halogen interactions; modulates electronic properties. |

| 4-Methylpyridine Moiety | Nitrogen-containing heterocycle with methyl group | Acts as H-bond acceptor; improves solubility and pharmacokinetic properties; methyl group can enhance binding. nih.govwikipedia.org |

Historical Context of Related Pyridine and Phenyl Urea Analogues in Drug Discovery

The development of molecules like this compound stands on the shoulders of decades of research into related urea-based compounds.

The history of urea-based drugs can be traced back to the early 20th century. One of the first significant breakthroughs was the development of Suramin. caltagmedsystems.co.uknih.gov Synthesized in 1916 by Bayer chemists, Suramin was introduced in 1922 for the treatment of African sleeping sickness. caltagmedsystems.co.uknih.gov It was one of the very first anti-infective agents to emerge from a systematic medicinal chemistry program and demonstrated the therapeutic potential of the urea scaffold. caltagmedsystems.co.uknih.gov Its structure, a complex polysulfonated naphthylurea, was kept a trade secret by Bayer until it was elucidated by Ernest Fourneau at the Pasteur Institute in 1924. wikipedia.org

The modern era of urea derivatives in drug discovery, however, is largely defined by their success as kinase inhibitors. The diaryl urea scaffold gained prominence with the discovery of Sorafenib. Developed by Bayer and Onyx Pharmaceuticals, Sorafenib was identified through high-throughput screening and subsequent chemical optimization. nih.govnih.govresearchgate.net It was the first oral multi-kinase inhibitor to target the RAF signaling pathway and received FDA approval in 2005 for advanced renal cell carcinoma. nih.govdiscovery.csiro.au Sorafenib's structure, which features a central diaryl urea core connecting a picolinamide (B142947) moiety to a halogenated phenoxy ring, set a precedent for the design of a new generation of anticancer drugs. This success spurred the development of other diaryl urea kinase inhibitors, such as Regorafenib and Lenvatinib, solidifying the importance of this chemical class in oncology.

Table 3: Timeline of Key Developments in Urea-Based Drug Discovery

| Year | Event | Significance |

|---|---|---|

| 1916 | Synthesis of Suramin | First synthesis of a major urea-based therapeutic agent. wikipedia.org |

| 1922 | Suramin introduced for African sleeping sickness | One of the first successes of a rational medicinal chemistry program. caltagmedsystems.co.uknih.gov |

| 2005 | FDA approval of Sorafenib | Landmark approval of the first oral multi-kinase inhibitor with a diaryl urea core, validating the scaffold for cancer therapy. nih.govdiscovery.csiro.au |

| 2012 | FDA approval of Regorafenib | Expansion of the diaryl urea kinase inhibitor class in oncology. |

| 2015 | FDA approval of Lenvatinib | Further established the versatility of the urea scaffold in targeting multiple receptor tyrosine kinases. |

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chlorophenyl)-3-(4-methylpyridin-2-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O/c1-9-6-7-15-12(8-9)17-13(18)16-11-4-2-10(14)3-5-11/h2-8H,1H3,(H2,15,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJORTIGRXLLSST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC(=O)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35466-46-7 | |

| Record name | 1-(4-CHLORO-PHENYL)-3-(4-METHYL-PYRIDIN-2-YL)-UREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for 1 4 Chlorophenyl 3 4 Methylpyridin 2 Yl Urea and Its Analogues

De Novo Synthesis Routes for the Core 1-(4-Chlorophenyl)-3-(4-methylpyridin-2-yl)urea Structure

The creation of the fundamental this compound scaffold can be achieved through several reliable synthetic routes. These methods range from classical reactions to more modern, catalysis-driven processes.

Amine-Isocyanate Coupling Approaches

The most traditional and widely employed method for synthesizing N,N'-disubstituted ureas is the reaction between an amine and an isocyanate. asianpubs.org This approach is highly efficient for the preparation of both symmetrical and unsymmetrical ureas. nih.gov For the specific synthesis of this compound, this reaction involves the nucleophilic addition of the primary amino group of 2-amino-4-methylpyridine (B118599) to the electrophilic carbonyl carbon of 4-chlorophenyl isocyanate.

The reaction is typically performed in an inert aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM), at room temperature. The isocyanate precursor, 4-chlorophenyl isocyanate, is commercially available or can be synthesized from 4-chloroaniline (B138754) by reacting it with phosgene (B1210022) or a phosgene equivalent like triphosgene. asianpubs.orgbeilstein-journals.org The primary amine, 2-amino-4-methylpyridine, is also a readily available starting material. The high reactivity of the isocyanate group ensures that the reaction proceeds smoothly, often leading to high yields of the desired urea (B33335) product with simple purification procedures.

General Reaction Scheme:

2-amino-4-methylpyridine + 4-chlorophenyl isocyanate → this compound

This method's reliability and simplicity make it a primary choice for laboratory-scale synthesis and for the generation of diverse analogue libraries. nih.gov

Palladium-Catalyzed Cross-Coupling Methods

In recent years, transition metal-catalyzed reactions have emerged as powerful tools for constructing C-N bonds, including the urea linkage. Palladium-catalyzed oxidative carbonylation of amines offers a direct and atom-economical route to urea derivatives. nih.gov This methodology can be applied to the synthesis of this compound by reacting the two precursor amines, 4-chloroaniline and 2-amino-4-methylpyridine, with carbon monoxide in the presence of a palladium catalyst and an oxidant. acs.org

Various palladium sources, such as PdI₂, can be used in conjunction with ligands and an oxidant like air or a quinone. acs.orgresearchgate.net The reaction proceeds through the formation of a palladium-carbonyl complex, which is then sequentially attacked by the two different amines to form the unsymmetrical urea product. While this method avoids the use of hazardous isocyanates, it often requires high pressures of carbon monoxide and elevated temperatures, and optimization may be needed to control the formation of symmetrical urea byproducts. nih.gov This catalytic approach is particularly valuable for synthesizing ureas directly from readily available amines, bypassing the need for pre-functionalized starting materials. figshare.com

Novel and Green Chemistry Synthetic Protocols

The principles of green chemistry encourage the development of synthetic methods that reduce or eliminate the use of hazardous substances. mdpi.com In the context of urea synthesis, a key focus is replacing toxic reagents like phosgene, which is traditionally used to produce isocyanates. beilstein-journals.org

One innovative and greener approach involves the use of carbon dioxide (CO₂) as a C1 source. beilstein-journals.org The Staudinger–aza-Wittig reaction provides a phosgene-free route to the required 4-chlorophenyl isocyanate intermediate. In this process, 4-chloroazidobenzene (prepared from 4-chloroaniline) reacts with a phosphine (B1218219) to form an iminophosphorane. This intermediate then reacts with CO₂ to generate the isocyanate, which can be subsequently coupled with 2-amino-4-methylpyridine in a one-pot procedure. beilstein-journals.org

Furthermore, the application of microwave irradiation has been shown to significantly accelerate urea synthesis, often leading to shorter reaction times, cleaner reactions, and higher yields compared to conventional heating methods. beilstein-journals.org Microwave-assisted synthesis can be applied to both the amine-isocyanate coupling and some catalytic routes, contributing to a more energy-efficient process. beilstein-journals.orgmdpi.com These novel protocols represent a move towards more sustainable and environmentally benign manufacturing of urea-based compounds. unibo.itnih.gov

Targeted Derivatization and Analogue Generation Strategies

The core structure of this compound serves as a scaffold that can be systematically modified to generate a wide array of analogues. This derivatization is crucial for exploring structure-activity relationships in medicinal chemistry.

Modifications on the 4-Chlorophenyl Moiety

The 4-chlorophenyl ring is a common starting point for structural modification. By replacing 4-chlorophenyl isocyanate with other substituted phenyl isocyanates, a variety of analogues can be synthesized. These modifications can alter the electronic and steric properties of the molecule. cymitquimica.com For instance, introducing different halogen atoms (e.g., fluorine, bromine) or employing electron-donating (e.g., methoxy) or electron-withdrawing (e.g., trifluoromethyl) groups can significantly impact the compound's properties. nih.gov The synthesis follows the same reliable amine-isocyanate coupling described previously, simply by substituting the isocyanate starting material.

Table 1: Examples of Analogues with Modifications on the 4-Chlorophenyl Moiety

| Starting Isocyanate | Resulting Analogue Name |

|---|---|

| 4-Fluorophenyl isocyanate | 1-(4-Fluorophenyl)-3-(4-methylpyridin-2-yl)urea |

| 4-Bromophenyl isocyanate | 1-(4-Bromophenyl)-3-(4-methylpyridin-2-yl)urea |

| 4-Methoxyphenyl isocyanate | 1-(4-Methoxyphenyl)-3-(4-methylpyridin-2-yl)urea |

| 4-(Trifluoromethyl)phenyl isocyanate | 1-(4-(Trifluoromethyl)phenyl)-3-(4-methylpyridin-2-yl)urea |

Substituent Variations on the 4-Methylpyridin-2-yl Moiety

The other key site for derivatization is the 4-methylpyridin-2-yl moiety. A library of analogues can be created by reacting 4-chlorophenyl isocyanate with a diverse set of substituted 2-aminopyridines. Variations can include altering the position of the methyl group (e.g., 3-methyl, 5-methyl, 6-methyl), introducing different alkyl or functional groups, or adding substituents to other positions on the pyridine (B92270) ring. google.comresearchgate.net This strategy allows for a systematic exploration of the steric and electronic requirements of the heterocyclic portion of the molecule.

Table 2: Examples of Analogues with Variations on the Pyridin-2-yl Moiety

| Starting Amine | Resulting Analogue Name |

|---|---|

| 2-Amino-3-methylpyridine | 1-(4-Chlorophenyl)-3-(3-methylpyridin-2-yl)urea |

| 2-Amino-5-methylpyridine | 1-(4-Chlorophenyl)-3-(5-methylpyridin-2-yl)urea |

| 2-Amino-5-chloropyridine | 1-(4-Chlorophenyl)-3-(5-chloropyridin-2-yl)urea |

| 2-Aminopyridine | 1-(4-Chlorophenyl)-3-(pyridin-2-yl)urea |

Linker Region Modifications and Bioisosteric Replacements

The urea moiety (-NH-C(O)-NH-) in diaryl ureas like this compound is a critical structural feature, often referred to as the linker region. It typically forms key hydrogen bond interactions with the hinge region of kinase enzymes. nih.govmdpi.com Modifications in this region, including bioisosteric replacements, are a common strategy to modulate the compound's properties.

Bioisosterism involves substituting one functional group with another that retains similar spatial and electronic characteristics, with the goal of enhancing biological activity or improving physicochemical properties. While the urea group is a highly effective hydrogen-bonding motif, it can be susceptible to metabolic degradation or contribute to poor solubility. nih.gov Consequently, its replacement with more stable or soluble bioisosteres is a key area of investigation in medicinal chemistry. Examples of urea bioisosteres explored in various kinase inhibitors include thiourea, squaramide, and heterocyclic systems like 2-aminopyrimidin-4(1H)-one. These replacements aim to mimic the hydrogen bond donor-acceptor pattern of the original urea group while offering altered properties.

In the context of diaryl urea kinase inhibitors analogous to the title compound, "linker modification" can also broadly refer to changes in the aryl groups directly attached to the urea. These modifications alter the vector and spatial orientation of the molecule, influencing how it fits into the enzyme's binding pocket. Structure-activity relationship (SAR) studies on related diaryl ureas, such as sorafenib (B1663141) analogues, have demonstrated that the nature and position of substituents on the phenyl and pyridyl rings are critical for activity. researchgate.netnih.gov For instance, the introduction of fluorine atoms or other functional groups can significantly impact antiproliferative activity. mdpi.com

The following table summarizes selected modifications in the broader linker region of related diaryl urea structures and their reported outcomes.

| Modification Type | Example of Modified Group | Rationale / Observed Effect | Reference(s) |

| Aryl Ring Substitution | Introduction of a second chloro group on the phenyl ring | Can affect antiproliferative activity; potency is sensitive to the substitution pattern. | nih.gov |

| Aryl Ring Substitution | Addition of fluorine atoms to the terminal phenyl ring | Generally beneficial for antiproliferative activity against various cancer cell lines. | mdpi.com |

| Heterocycle Modification | Replacement of the pyridyl moiety with a trifluoromethyl imidazolyl group | Aimed to enhance Raf kinase inhibition; some analogues showed better activity than sorafenib. | nih.gov |

| Bioisosteric Replacement | Replacement of a phenyl ring with a pyridine ring in the core structure | Can improve properties like aqueous solubility and the ability to form additional hydrogen bonds. | nih.gov |

| Bioisosteric Replacement | Replacement of a carboxamide group (on the pyridine ring) with other amides | Can significantly improve aqueous solubility, a key property for oral drug candidates. | researchgate.netnih.gov |

Stereochemical Considerations in Synthesis and Product Resolution

Stereochemistry is a critical aspect of drug design, as different stereoisomers of a chiral molecule can have vastly different biological activities and pharmacokinetic profiles. While this compound itself is achiral, the synthesis of its analogues can introduce stereogenic centers.

A key stereochemical phenomenon relevant to this class of compounds is atropisomerism. Atropisomers are stereoisomers that arise from hindered rotation around a single bond, creating a chiral axis. In N,N'-diaryl ureas, the introduction of sufficiently bulky substituents at the ortho positions of the aryl rings can restrict rotation around the aryl-nitrogen (Ar-N) bonds, leading to stable, separable atropisomers. The 4-methyl group on the pyridine ring of the title compound is ortho to the Ar-N bond, but the 4-chlorophenyl ring lacks ortho substituents. Therefore, while the parent compound does not exhibit atropisomerism, analogues designed with additional ortho-substituents on either ring could exist as a mixture of atropisomers. The synthesis of such analogues would require careful consideration of stereochemical outcomes and may necessitate separation of the individual isomers to evaluate their distinct biological properties.

If chiral centers are introduced into analogues, for example by adding a chiral substituent to one of the aryl rings, the product will be a racemic mixture. The separation of these enantiomers, known as chiral resolution, is then necessary. Common methods for chiral resolution include:

Diastereomeric Salt Crystallization : This classical method involves reacting the racemic mixture with a chiral resolving agent (an enantiomerically pure acid or base) to form a pair of diastereomeric salts. wikipedia.org Since diastereomers have different physical properties, they can often be separated by fractional crystallization. The resolving agent is subsequently removed to yield the pure enantiomers. pharmtech.com

Chiral Chromatography : This is a powerful and widely used technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and enabling their separation. This method is applicable to a wide range of compounds and can be used for both analytical and preparative-scale separations.

Enzymatic Resolution : This method uses enzymes that selectively catalyze a reaction on only one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer from the modified one. This is a form of kinetic resolution. mdpi.com

The choice of resolution method depends on the chemical nature of the compound, the scale of the synthesis, and the availability of suitable resolving agents or chiral columns. wikipedia.orgpharmtech.com

Purification and Isolation Techniques for Urea Derivatives

The purification and isolation of the final product are critical steps in the synthesis of this compound and its analogues to ensure high purity for biological testing. The techniques used are standard for solid organic compounds in medicinal chemistry.

Recrystallization : This is the most common method for purifying solid compounds. The choice of solvent is crucial: the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble at all temperatures or be insoluble even in the hot solvent. mt.com For diaryl ureas, common recrystallization solvents and solvent systems include ethanol, methanol/water, acetone/water, and mixtures of hexanes or heptanes with more polar solvents like ethyl acetate (B1210297) or tetrahydrofuran. rochester.edureddit.com A two-solvent system is often employed where the compound is dissolved in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the dropwise addition of a "poor" solvent (in which it is insoluble) until the solution becomes cloudy, inducing crystallization upon cooling. mit.edu

Column Chromatography : Flash column chromatography is extensively used to purify crude reaction mixtures. This technique separates compounds based on their differential adsorption to a solid stationary phase (typically silica (B1680970) gel) and elution with a liquid mobile phase. For diaryl ureas, which are moderately polar, common mobile phase systems consist of mixtures of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate. nih.gov The polarity of the eluent is optimized to achieve good separation between the desired product and any impurities or unreacted starting materials.

Filtration and Washing : After synthesis, the crude product often precipitates from the reaction mixture. It is initially isolated by vacuum filtration. The collected solid (the "filter cake") is then washed with a suitable solvent—one in which the product is insoluble but impurities are soluble—to remove residual reagents and byproducts. This is also the final step after recrystallization to collect the purified crystals.

The purity of the final compound is typically assessed using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to confirm its identity and ensure it meets the required standards for subsequent studies. nih.gov

Advanced Structural Elucidation and Conformational Analysis of 1 4 Chlorophenyl 3 4 Methylpyridin 2 Yl Urea

X-ray Crystallography of 1-(4-Chlorophenyl)-3-(4-methylpyridin-2-yl)urea and its Co-crystals with Molecular Targets

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. For this compound, this technique would yield crucial information on bond lengths, bond angles, and torsion angles, defining the molecule's conformation.

Should a suitable crystal be grown, the crystallographic data would be presented in a table similar to the hypothetical example below. This data would allow for a detailed analysis of the spatial arrangement of the 4-chlorophenyl and 4-methylpyridin-2-yl moieties relative to the central urea (B33335) bridge.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₂ClN₃O |

| Formula Weight | 261.71 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

| R-factor | Value |

Furthermore, co-crystallization with a biological target, such as a protein kinase, would be invaluable. An X-ray structure of such a co-crystal would reveal the specific binding mode of the compound, detailing the key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the complex. This information is critical for understanding its mechanism of action and for structure-based drug design.

Solution-State Conformational Dynamics via Advanced Spectroscopic Techniques

While X-ray crystallography provides a static picture of the molecule, its conformation in solution can be dynamic. Advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), are employed to study these dynamics.

Two-dimensional NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), would provide information about through-space proximities between protons. These data would help to determine the preferred orientation of the phenyl and pyridinyl rings relative to each other in solution. Additionally, variable temperature NMR studies could reveal the energy barriers between different conformational states.

Key Spectroscopic Data to be Determined:

¹H and ¹³C NMR chemical shifts to confirm the molecular structure.

NOE/ROE correlations to establish spatial relationships between protons on the different aromatic rings.

Coupling constants (J-values) to provide information about dihedral angles.

Relaxation time measurements (T₁ and T₂) to probe molecular motion.

Structural Insights from Cryo-Electron Microscopy (if applicable to complexes)

Cryo-electron microscopy (Cryo-EM) has emerged as a powerful technique for determining the structure of large macromolecular complexes. If this compound were to form a stable complex with a large protein or protein assembly that is difficult to crystallize, cryo-EM would be the method of choice.

Intermolecular Interactions and Crystal Packing Motifs (if applicable)

Analysis of the crystal structure of this compound would also elucidate the intermolecular interactions that govern its crystal packing. The urea moiety is a potent hydrogen bond donor (N-H groups) and acceptor (C=O group), and it is expected to play a central role in forming supramolecular assemblies.

Likely interactions would include N-H···O hydrogen bonds between the urea groups of adjacent molecules, potentially forming chains or dimers. Additionally, π-π stacking interactions between the aromatic rings and C-H···π interactions could further stabilize the crystal lattice. Understanding these packing motifs is important for comprehending the physicochemical properties of the solid state, such as solubility and stability.

Computational and Theoretical Investigations of 1 4 Chlorophenyl 3 4 Methylpyridin 2 Yl Urea

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules. These methods provide a detailed understanding of electron distribution and the energies of molecular orbitals.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in predicting how a molecule will interact with other chemical species. youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. pku.edu.cn A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more reactive and can be easily polarized.

For molecules similar to 1-(4-Chlorophenyl)-3-(4-methylpyridin-2-yl)urea, DFT calculations are used to determine the energies of these frontier orbitals. The presence of electron-withdrawing groups, such as the chlorophenyl moiety, and electron-donating groups can significantly influence the energy levels of the HOMO and LUMO, thereby tuning the molecule's reactivity. rsc.org

Table 1: Illustrative Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: These are representative values for similar urea (B33335) derivatives and are for illustrative purposes.

Electrostatic Potential Surface Mapping

Molecular Electrostatic Potential (MEP) surface mapping is a valuable technique for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values.

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These areas often correspond to the location of lone pairs on electronegative atoms like oxygen and nitrogen. Blue regions, on the other hand, denote areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These are often found around hydrogen atoms bonded to electronegative atoms. uctm.edu

For this compound, the MEP surface would likely show negative potential around the oxygen atom of the urea group and the nitrogen atom of the pyridine (B92270) ring, making these sites potential hydrogen bond acceptors. Positive potential would be expected around the N-H protons of the urea linkage, indicating their role as hydrogen bond donors.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijper.org It is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. ekb.egnih.gov

Scoring Function Evaluation and Validation

A key component of molecular docking is the scoring function, which is an algorithm used to estimate the binding affinity between the ligand and the target. nih.gov These functions calculate a score that represents the strength of the interaction, with lower scores generally indicating a more favorable binding.

The validation of a docking protocol is crucial to ensure the reliability of the predictions. This is often done by "redocking," where a known ligand is extracted from a crystal structure of a protein-ligand complex and then docked back into the protein's binding site. If the docking program can reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD), the protocol is considered validated.

Identification of Key Binding Hotspots

Molecular docking simulations can identify "hotspots" within the binding site of a target protein—specific amino acid residues that are critical for the interaction with the ligand. These interactions often include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For urea-based inhibitors, the urea moiety is often a key pharmacophore, forming crucial hydrogen bonds with the protein backbone or specific amino acid side chains. mdpi.com In the case of this compound, the N-H groups of the urea can act as hydrogen bond donors, while the carbonyl oxygen can act as a hydrogen bond acceptor. The chlorophenyl and methylpyridine rings can engage in hydrophobic and pi-stacking interactions with corresponding residues in the binding pocket.

Table 2: Potential Interacting Residues and Interaction Types

| Ligand Moiety | Potential Interacting Residue | Type of Interaction |

|---|---|---|

| Urea N-H | Aspartic Acid, Glutamic Acid | Hydrogen Bond |

| Urea C=O | Arginine, Lysine | Hydrogen Bond |

| Chlorophenyl Ring | Leucine, Valine, Phenylalanine | Hydrophobic, Pi-stacking |

| Methylpyridine Ring | Tyrosine, Tryptophan | Pi-stacking |

Note: This table is illustrative and based on common interactions for similar compounds.

Molecular Dynamics Simulations for Binding Thermodynamics and Kinetics

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-target complex, allowing for the study of its behavior over time. nih.gov These simulations can offer deeper insights into the stability of the complex and the thermodynamics and kinetics of binding. researchgate.net

By simulating the movement of atoms in the complex over a period of time, MD can reveal conformational changes that occur upon ligand binding. nih.gov It can also be used to calculate the binding free energy, which is a more rigorous measure of binding affinity than the scores provided by docking programs. nih.gov

Furthermore, MD simulations can provide information on the kinetics of binding, such as the association and dissociation rates of the ligand. Understanding how long a ligand remains bound to its target (its residence time) can be crucial for its efficacy. These simulations help to refine the understanding of the interactions predicted by molecular docking and provide a more complete picture of the ligand-target recognition process. nih.govresearchgate.net

Conformational Stability in Solvated Environments

The conformational flexibility of a molecule in a solvated environment is crucial for its interaction with biological targets. For diaryl urea derivatives, this flexibility is primarily dictated by the rotational freedom around the single bonds connecting the urea bridge to the aromatic and pyridine rings.

Molecular dynamics (MD) simulations on structurally related diaryl urea compounds have been used to explore their conformational stability and behavior in aqueous environments. nih.gov These simulations track the movement of atoms over time, providing a dynamic picture of the molecule's preferred shapes and interactions with solvent molecules. For a compound like this compound, key observations from MD studies on analogues suggest:

Urea Bridge Torsion: The C-N bonds of the urea moiety are subject to rotation, influencing the relative orientation of the chlorophenyl and methylpyridin rings. The planarity of the urea group is generally maintained to maximize resonance stabilization, but slight torsions are common.

Solvent Interaction: The urea group's oxygen atom and N-H protons are excellent hydrogen bond acceptors and donors, respectively. nih.gov In an aqueous environment, water molecules would form a dynamic hydration shell around this polar core, stabilizing certain conformations. MD simulations of urea nucleation have shown that urea molecules can form transient, disordered clusters that are heavily hydrated. nih.gov

Ligand Residence Time Prediction

Ligand residence time—the duration a drug remains bound to its target—is increasingly recognized as a more reliable indicator of in vivo efficacy than simple binding affinity. chemrxiv.org Computational methods to predict residence time are an active area of research, as they can help prioritize drug candidates with more durable therapeutic effects. chemrxiv.orgucl.ac.uk

Predicting the residence time for this compound would first require identification of its specific biological target. Diaryl ureas are a well-known class of kinase inhibitors, targeting enzymes like B-RAF and VEGFR-2. nih.govnih.govtbzmed.ac.ir Assuming a kinase target, several computational approaches could be employed:

Molecular Dynamics (MD) Based Methods: Techniques like scaled MD and τ-Random Acceleration Molecular Dynamics (τ-RAMD) are used to simulate the ligand's dissociation from the protein's binding pocket. chemrxiv.orgresearchgate.net By applying an external force or modifying potentials to accelerate this otherwise slow process, these methods can estimate the unbinding rate (k_off), which is inversely related to residence time (τ = 1/k_off). These simulations provide detailed atomic-level insights into the dissociation pathway and the key interactions that must be broken for the ligand to escape. researchgate.net

Machine Learning (ML) Approaches: ML models can be trained on datasets of known ligand-target complexes and their experimentally determined residence times. ucl.ac.uk These models use a combination of ligand descriptors (e.g., size, shape, chemical properties) and protein-ligand interaction fingerprints derived from shorter MD simulations to predict residence time without simulating the full dissociation event. ucl.ac.uk

Enhanced Sampling Methods: Advanced techniques like metadynamics, often guided by deep learning methods, can be used to explore the entire energy landscape of the binding and unbinding process. nih.govresearchgate.net This allows for the calculation of the free energy barrier for dissociation, which directly relates to the residence time.

A recent semi-automated protocol integrating deep learning with metadynamics has shown promise in accurately calculating residence times across a vast range of timescales, from nanoseconds to thousands of seconds, for various protein-ligand complexes, including kinase inhibitors like Imatinib. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

QSAR modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For analogues of this compound, such as other pyridine-ureas and diaryl ureas, QSAR studies have been crucial in optimizing their potency as anticancer or antimalarial agents. nih.govmdpi.com These models help identify the key structural features that govern activity, guiding the design of more effective molecules. nih.gov

Descriptor Selection and Model Development

The foundation of a QSAR model is the selection of molecular descriptors—numerical values that quantify different aspects of a molecule's structure and properties. ucsb.edu For urea-based compounds, a variety of descriptors have proven important. nih.govnih.govresearchgate.net

Model Development: Once descriptors are calculated for a series of compounds with known biological activities (e.g., IC₅₀ values), a mathematical model is built using statistical techniques. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM). nih.govresearchgate.net For instance, in a study of diaryl urea B-RAF inhibitors, a non-linear LS-SVM model showed better predictive performance than a linear MLR model. nih.gov

Below is a table of descriptor types commonly used in QSAR studies of urea derivatives.

| Descriptor Class | Specific Examples | Relevance to Activity |

| Constitutional (0D/1D) | Molecular Weight, Number of Rotatable Bonds, H-bond Donors/Acceptors | Relates to size, flexibility, and potential for specific interactions. hufocw.org |

| Topological (2D) | Connectivity indices, CATS2D descriptors (e.g., CATS2D_04_DL) | Encodes atomic connectivity and pharmacophoric pairs (e.g., Donor-Lipophilic). Found to be significant in models for pyrazole-urea hybrids. researchgate.net |

| Quantum Chemical | HOMO/LUMO energies, Dipole Moment, Atomic Charges | Describes electronic properties, polarizability, and reactivity. nih.govucsb.edu |

| Physicochemical | LogP / ClogP (Lipophilicity), Molar Refractivity, Polar Surface Area (PSA) | Governs solubility, membrane permeability, and hydrophobic interactions. Lipophilicity is often a key driver of activity in urea derivatives. nih.govnih.gov |

| 3D Descriptors | Steric and Electrostatic fields (from CoMFA/CoMSIA), 3D-autocorrelation | Captures the three-dimensional shape and electronic properties of the molecule, which are crucial for receptor binding. |

Predictive Power and Applicability Domain

A robust QSAR model must not only fit the training data well but also accurately predict the activity of new, untested compounds. nih.gov This is assessed through rigorous validation.

Predictive Power: The internal consistency of a model is often measured by the cross-validated correlation coefficient (q² or Q²). Its true predictive ability is determined using an external test set of compounds not used in model development, quantified by metrics like the predictive squared correlation coefficient (r²_pred or R²_pred). mdpi.com For a model to be considered predictive, a commonly accepted threshold is q² > 0.5 and r²_pred > 0.6. mdpi.com

Applicability Domain (AD): The AD defines the chemical space in which the model's predictions are reliable. mdpi.com A prediction for a compound that is structurally very different from those in the training set is likely to be inaccurate. variational.ai The AD is established using several methods, such as distance-based approaches in descriptor space (e.g., Williams plot), which identify compounds that are outliers or have high leverage. mdpi.commdpi.com Making predictions only for compounds that fall within the AD is a critical principle for the reliable application of QSAR models. nih.gov

The table below shows typical statistical parameters for QSAR models developed for analogous urea-based inhibitors.

| Parameter | Description | Typical Value for Good Model |

| r² | Coefficient of determination (goodness-of-fit for training set) | > 0.6 |

| q² (or Q²) | Cross-validated r² (internal predictivity) | > 0.5 |

| r²_pred | Predictive r² for the external test set (external predictivity) | > 0.6 |

| RMSE | Root Mean Square Error (accuracy of predictions) | As low as possible |

In Silico ADME Prediction and Pharmacophore Modeling

In silico tools are indispensable in modern drug discovery for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities before they are synthesized. idrblab.org For this compound, these predictions can offer early-stage insights into its potential as an orally administered drug.

Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) required for biological activity. fiveable.me For diaryl urea kinase inhibitors, a common pharmacophore involves:

A hydrogen bond donor (the distal N-H group).

A hydrogen bond acceptor (the urea oxygen).

A second hydrogen bond donor (the proximal N-H group).

Two hydrophobic/aromatic regions corresponding to the flanking rings. nih.gov

This pharmacophore model can then be used as a 3D query to screen large virtual libraries for new compounds with different core structures but the same essential features for binding. fiveable.me

Absorption and Permeability Predictions

Oral bioavailability is heavily dependent on a compound's ability to be absorbed from the gastrointestinal tract, which in turn relies on its solubility and permeability across the intestinal membrane. diva-portal.orgmdpi.com

Caco-2 Permeability: The Caco-2 cell line is the "gold standard" in vitro model for predicting human intestinal permeability. nih.govresearchgate.net Numerous Quantitative Structure-Property Relationship (QSPR) models have been developed to predict Caco-2 permeability (P_app) from molecular structure, using large datasets of compounds. acs.orgrsc.org These models often find that properties like polar surface area, hydrogen bonding capacity, molecular size, and flexibility are key determinants of permeability. acs.org

Human Intestinal Absorption (HIA): While related to permeability, HIA is a more complex in vivo parameter. Computational models for HIA often classify compounds as poorly or well-absorbed. Studies on phenylurea-substituted compounds have noted that while active, they can suffer from high lipophilicity, leading to poor aqueous solubility and low permeability, which would negatively impact absorption. nih.govnih.gov

The table below presents theoretical ADME-relevant properties for this compound, as would be predicted by common in silico platforms like SwissADME or PreADMET. researchgate.net

| Property / Rule | Predicted Value/Status | Implication for Oral Bioavailability |

| Molecular Weight | 261.71 g/mol | Favorable (< 500) |

| LogP (Lipophilicity) | ~3.0 - 3.5 | Within optimal range for absorption |

| H-Bond Donors | 2 | Favorable (≤ 5) |

| H-Bond Acceptors | 2 (N+O count) | Favorable (≤ 10) |

| Lipinski's Rule of Five | 0 Violations | Likely good absorption and permeability characteristics |

| Topological Polar Surface Area (TPSA) | 54.0 Ų | Favorable (< 140 Ų), suggests good cell permeability |

| Predicted Caco-2 Permeability | High | Suggests good intestinal membrane permeation |

| Predicted Human Intestinal Absorption | High (>90%) | Suggests the compound is likely well-absorbed from the gut |

These theoretical predictions suggest that this compound has a favorable physicochemical profile for oral absorption. However, these are general predictions and must be confirmed by experimental data.

Molecular Mechanisms of Action and Biological Target Engagement of 1 4 Chlorophenyl 3 4 Methylpyridin 2 Yl Urea

Receptor Binding Assays and Allosteric Modulation Studies (in vitro):Data from receptor binding assays or studies investigating potential allosteric modulation by 1-(4-Chlorophenyl)-3-(4-methylpyridin-2-yl)urea are not available in the reviewed literature.

Due to the absence of this essential, compound-specific data, generating a scientifically accurate and informative article that strictly adheres to the requested outline is not possible. Constructing the article would require speculation and the use of data from related but distinct molecules, which is explicitly forbidden by the instructions.

Direct Binding Assays (e.g., Radioligand Binding)

Direct binding assays are crucial for identifying and quantifying the interaction between a ligand and its receptor. Radioligand binding assays, a common type of direct binding assay, utilize a radioactively labeled form of a ligand to measure its binding to a specific target.

Currently, there are no specific radioligand binding assay data available in the scientific literature for this compound. Such studies would be necessary to definitively identify its primary molecular targets and determine its binding affinity and selectivity.

Allosteric Modulation Characterization

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, thereby altering the receptor's affinity or efficacy for its endogenous ligand. Characterizing a compound as an allosteric modulator involves a series of assays to demonstrate its unique mode of action.

There is no specific information available to characterize this compound as an allosteric modulator. Studies on structurally related phenyl-pyridin-yl urea (B33335) derivatives have suggested potential for allosteric modulation of certain receptors, but direct evidence for this specific compound is lacking.

Cellular Signaling Pathway Modulation (in vitro/ex vivo)

Understanding how a compound affects cellular signaling pathways is key to elucidating its mechanism of action. This is typically investigated using in vitro cell culture models or ex vivo tissue samples.

While many diaryl urea compounds have been shown to modulate various signaling pathways, particularly those involved in cell proliferation and survival like the PI3K/Akt/mTOR pathway, specific data on how this compound modulates cellular signaling is not currently available.

Analysis of Downstream Effectors and Biomarkers

Following the initial interaction with its target, a compound will trigger changes in the activity of downstream signaling molecules. Identifying and quantifying these changes in downstream effectors and biomarkers provides insight into the compound's cellular effects.

No specific studies have been published detailing the analysis of downstream effectors or biomarkers following treatment with this compound. Research on analogous compounds often involves examining the phosphorylation status of key proteins in relevant pathways.

Cell Cycle Analysis and Apoptosis Induction Mechanisms

Many therapeutic compounds exert their effects by altering the cell cycle or inducing programmed cell death (apoptosis). These processes are typically investigated using techniques like flow cytometry.

While related urea-containing compounds have been demonstrated to induce cell cycle arrest and apoptosis in various cancer cell lines, there is a lack of specific data on the effects of this compound on these cellular processes.

Protein-Ligand Interaction Mapping through Biophysical Techniques

Biophysical techniques provide detailed information about the direct physical interaction between a compound and its protein target, including binding kinetics and thermodynamics.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)

Surface Plasmon Resonance (SPR) is a technique used to measure the binding kinetics (on- and off-rates) of a ligand to a target protein immobilized on a sensor surface. Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon binding, providing information about the binding affinity, stoichiometry, and thermodynamics of the interaction.

There are no published SPR or ITC studies for this compound. Such analyses would be instrumental in confirming a direct interaction with any putative protein targets and in characterizing the energetics of this binding.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Protein Interactions

To experimentally validate the hypothesized biological targets and elucidate the precise molecular mechanism of action of this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool. NMR can provide detailed information on ligand binding, including the identification of the binding site, the affinity of the interaction, and the conformation of the ligand when bound to its target protein. nih.govacs.org Both ligand-observed and protein-observed NMR experiments are instrumental in this process.

Ligand-Observed NMR Methods:

Ligand-observed NMR methods are particularly useful for initial screening and for studying interactions with large proteins where protein-observed NMR might be challenging. These techniques monitor the NMR signals of the small molecule ligand in the presence and absence of the target protein.

One of the most common ligand-observed techniques is Saturation Transfer Difference (STD) NMR . In an STD-NMR experiment, a selective saturation pulse is applied to a region of the NMR spectrum where only the protein signals resonate. This saturation is transferred to any bound ligands through spin diffusion. By subtracting a spectrum with on-resonance saturation from one with off-resonance saturation, a difference spectrum is obtained that shows signals only from the ligand that has bound to the protein. The relative intensities of the signals in the STD spectrum can reveal which parts of the ligand are in closest proximity to the protein surface, providing valuable "epitope mapping" information.

Another powerful technique is Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) . This method relies on the transfer of magnetization from bulk water to the protein and then to the bound ligand. The sign of the ligand's NMR signals in the WaterLOGSY spectrum can distinguish binders from non-binders.

The table below summarizes hypothetical data from a ligand-observed NMR screening of this compound against a panel of protein kinases.

| Protein Target | NMR Method | Binding Observed |

| Kinase A | STD-NMR | Yes |

| Kinase B | WaterLOGSY | No |

| Kinase C | STD-NMR | Yes |

This is hypothetical data presented for illustrative purposes.

Protein-Observed NMR Methods:

Protein-observed NMR experiments, such as Chemical Shift Perturbation (CSP) mapping , monitor changes in the NMR spectrum of the protein upon addition of the ligand. nih.govbcm.eduprotein-nmr.org.uk For these experiments, the protein is typically isotopically labeled with ¹⁵N and/or ¹³C. The binding of a ligand to the protein will cause changes in the chemical environment of the amino acid residues at or near the binding site, resulting in perturbations of their corresponding signals in the NMR spectrum (typically a ¹H-¹⁵N HSQC spectrum). By mapping these chemical shift changes onto the three-dimensional structure of the protein, the ligand binding site can be identified. The magnitude of the chemical shift perturbations can also be used to determine the dissociation constant (Kd) of the protein-ligand complex, providing a measure of binding affinity.

The following table presents hypothetical chemical shift perturbation data for a target kinase upon binding to this compound.

| Residue Number | Amino Acid | Chemical Shift Perturbation (Δδ, ppm) | Location in Protein Structure |

| 85 | Leucine | 0.35 | ATP-binding pocket |

| 87 | Glycine | 0.42 | Hinge region |

| 145 | Phenylalanine | 0.28 | Hydrophobic pocket |

| 210 | Arginine | 0.05 | Distant from active site |

This is hypothetical data presented for illustrative purposes. A larger Δδ indicates a greater perturbation upon ligand binding.

By combining these NMR techniques, a detailed molecular understanding of the interaction between this compound and its biological targets can be achieved. This information is crucial for validating its mechanism of action and for guiding any future efforts in drug development and optimization.

Structure Activity Relationship Sar Studies for 1 4 Chlorophenyl 3 4 Methylpyridin 2 Yl Urea Analogues

Systematic Modification of the 4-Chlorophenyl Ring and its Impact on Activity

The 4-chlorophenyl group is a common feature in many diaryl urea (B33335) inhibitors, where it often occupies a hydrophobic pocket in the target protein. Modifications to this ring, including the position and nature of substituents, can significantly alter the compound's activity.

In a series of 3-(4-chlorophenyl)-1-(phenethyl)urea-based allosteric modulators of the CB1 receptor, the 4-chlorophenyl moiety was kept constant while the other part of the molecule was modified, highlighting its importance. nih.gov However, studies on analogous diaryl urea series provide valuable insights into how modifications on this ring could impact activity. For instance, in a series of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives, the presence and position of the chlorine atom were found to be important for cytotoxicity against various cancer cell lines. researchgate.net

Research on similar diaryl urea structures has shown that replacing the chlorine with other halogens or adding further substituents can modulate activity. For example, in a related series, the introduction of a second substituent on the chlorophenyl ring was explored. The results often show that both the electronic properties (electron-donating vs. electron-withdrawing) and the size of the substituent are critical. nih.gov

| Modification on Phenyl Ring | Observed Impact on Potency (in analogous series) | Reference |

| Unsubstituted Phenyl | Generally serves as a baseline for comparison. | nih.gov |

| 3-Chloro | Enhanced potency compared to 4-position substitution. | nih.gov |

| 3-Fluoro | Enhanced potency compared to 4-position substitution. | nih.gov |

| 3-Methyl | More potent than the 4-methyl analog. | nih.gov |

| 4-Nitro | Good potency, indicating tolerance for electron-withdrawing groups. | nih.gov |

| 4-Methylsulfonyl | No activity, possibly due to the larger size of the substituent. | nih.gov |

This data is derived from an analogous series of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs and may be indicative of trends for the 1-(4-Chlorophenyl)-3-(4-methylpyridin-2-yl)urea scaffold. nih.gov

Exploration of the 4-Methylpyridin-2-yl Moiety Variations and their Structure-Activity Contributions

The 4-methylpyridin-2-yl moiety is another key component for tuning the biological and physicochemical properties of the parent compound. The pyridine (B92270) ring's nitrogen atom can act as a hydrogen bond acceptor, while the methyl group can provide beneficial hydrophobic interactions and influence the ring's electronic properties. nih.gov

SAR studies on related molecules have demonstrated the importance of the pyridine ring. In one study, replacing a phenyl ring with a pyridine-3-yl group resulted in potent cytotoxicity in cancer cell lines. researchgate.net The position of the nitrogen within the aromatic ring is crucial for establishing specific interactions with the target protein.

The electronic nature of substituents on the pyridine ring can also regulate activity. In studies on pyridinophane complexes, it was found that electron-withdrawing groups (EWGs) at the 4-position of the pyridine ring led to higher catalytic yields, a principle that can be extended to receptor binding. nih.gov This suggests that modifying the 4-methyl group to other EWGs or electron-donating groups (EDGs) could systematically tune the biological efficacy of this compound.

| Modification | Potential Impact on Activity (Hypothesized from related studies) | Rationale / Reference |

| Pyridine Ring Position | ||

| 2-pyridyl | Allows for specific hydrogen bonding patterns. | nih.gov |

| 3-pyridyl | Shown to result in potent cytotoxicity in analogous series. | researchgate.net |

| 4-pyridyl | Different orientation would significantly alter binding geometry. | |

| Substitution at 4-Position | ||

| 4-Methyl (CH₃) | Provides hydrophobic interactions and is weakly electron-donating. | nih.gov |

| 4-Trifluoromethyl (CF₃) | Strong electron-withdrawing group, could alter ring electronics and improve activity. | nih.gov |

| 4-Methoxy (OCH₃) | Electron-donating group, could influence hydrogen bonding capacity of pyridine N. | nih.gov |

Urea Linker Substitutions and Their Influence on Binding and Function

The urea linker is a fundamental component of this class of compounds, playing a pivotal role in binding to target proteins. researchgate.netnih.gov The two N-H groups of the urea act as hydrogen bond donors, while the carbonyl oxygen is a hydrogen bond acceptor. researchgate.netnih.gov These interactions are often critical for anchoring the inhibitor to the hinge region of kinases or the active site of other enzymes. researchgate.net

The conformation of the urea moiety is generally planar and adopts a trans,trans conformation in N,N'-diaryl ureas, which confers a degree of structural rigidity. nih.gov This defined geometry is essential for orienting the two flanking aryl rings correctly within the binding pocket. nih.gov

Given its central role, the urea linker itself is a target for modification. Bioisosteric replacement is a common strategy to improve properties such as solubility, metabolic stability, and cell permeability, which can be limitations for some urea-based compounds. nih.gov

Examples of urea bioisosteres include:

Thiourea : Replacing the carbonyl oxygen with sulfur can alter hydrogen bonding capabilities and lipophilicity.

Cyanoguanidine : This replacement was shown to improve Caco-2 cell permeability in one series of inhibitors. nih.gov

Squaramide : This moiety can act as a non-classical bioisosteric replacement for the urea scaffold, as it also possesses strong hydrogen bonding capabilities. nih.gov

Impact of Stereochemistry and Conformational Rigidity on Biological Efficacy

While this compound itself is achiral, the introduction of stereocenters into its analogues can have a profound impact on biological efficacy. SAR studies on other urea-based inhibitors have repeatedly shown that maintaining the correct stereochemistry is critical for potent activity. avcr.cznih.gov

For example, in a series of urea-based glutamate (B1630785) carboxypeptidase II (GCPII) inhibitors, analogues with an (L)-configuration at the α-carbon were significantly more potent than the corresponding (D)-analogs. nih.gov This highlights the stereospecificity of the binding pocket, which can only accommodate one enantiomer optimally.

The inherent conformational rigidity of the diaryl urea linker is a key feature. nih.gov This rigidity, arising from the planar trans,trans conformation, reduces the entropic penalty upon binding to the target, which can contribute to higher affinity. nih.gov Further increasing rigidity, for instance by incorporating the urea into a cyclic system or by introducing bulky groups that restrict rotation, can be a strategy to lock the molecule in its bioactive conformation. The conformationally locked core of some cyclic urea-based inhibitors allows for optimal interactions within the subpockets of an enzyme's active site. nih.gov

Design Principles for Enhanced Target Selectivity and Potency

The design of more potent and selective analogues of this compound is guided by several key principles derived from extensive SAR studies on the diaryl urea class.

Exploitation of Specific Interactions : Potency is driven by maximizing interactions with the target protein. The urea linker provides the foundational hydrogen bonds. researchgate.net Substituents on both the chlorophenyl and methyl-pyridyl rings should be designed to form additional hydrophobic, van der Waals, or hydrogen bond interactions in their respective sub-pockets. researchgate.net

Modulation of Electronics : The electronic properties of the aryl rings can be fine-tuned to enhance activity. As seen in related scaffolds, electron-withdrawing groups on the pyridine ring can be beneficial. nih.gov This principle can be systematically applied to guide the synthesis of more potent analogues.

Improving Physicochemical Properties : A significant challenge in drug design is optimizing potency while maintaining favorable drug-like properties (e.g., solubility, permeability, metabolic stability). Bioisosteric replacement of the urea linker or the addition of solubilizing functional groups to the terminal aryl rings are common strategies to address these issues. nih.gov For example, introducing secondary amines via linkers has been used to improve the properties of furanopyrimidine-based urea inhibitors. researchgate.net

Targeting Selectivity : Achieving selectivity, particularly among closely related proteins like kinases, is a major goal. Selectivity can be engineered by designing substituents that exploit unique features of the target's binding site that are not present in other proteins. This often involves extending a substituent into a less-conserved region of the protein outside the primary binding pocket.

Pre-clinical Pharmacological Characterization of this compound: Data Not Publicly Available

Following a comprehensive search of publicly available scientific literature and chemical databases, specific pre-clinical data regarding the in vitro metabolic stability and cellular permeability of the compound this compound could not be located.

Extensive searches were conducted to find experimental results for the following standard pre-clinical assays for this specific molecule:

In Vitro Metabolic Stability:

Microsomal Stability Assays (e.g., Liver Microsomes)

Hepatocyte Stability Assays

Identification of Major Metabolites via High-Resolution Mass Spectrometry

Cellular Permeability and Efflux Transport:

Caco-2 Permeability Assays

MDCK-MDR1 Cell-Based Models

While general methodologies for these assays are well-documented in the field of drug discovery, detailed research findings, and specific data points (such as metabolic half-life, intrinsic clearance, apparent permeability coefficients, or efflux ratios) for this compound are not present in the accessible scientific domain. This suggests that such studies may not have been published or were conducted as part of proprietary research that is not publicly disclosed.

Therefore, it is not possible to provide a detailed and scientifically accurate article with the requested data tables and research findings as outlined in the user's instructions.

Pre Clinical Pharmacological Characterization of 1 4 Chlorophenyl 3 4 Methylpyridin 2 Yl Urea at the Molecular and Cellular Level

Plasma Protein Binding Studies (in vitro)

In vitro plasma protein binding studies are crucial for predicting a drug's distribution and availability in the body. Only the unbound fraction of a drug is typically pharmacologically active and available to interact with its target receptors, as well as being susceptible to metabolism and excretion. Compounds with high plasma protein binding often have a longer half-life and a lower volume of distribution.

For the diaryl urea (B33335) class of compounds, high plasma protein binding is a common characteristic. For instance, the multi-kinase inhibitor sorafenib (B1663141), which shares the diaryl urea core structure, demonstrates a high affinity for plasma proteins. In vitro studies have shown that sorafenib is approximately 99.5% bound to human plasma proteins.

Similarly, regorafenib, another compound with a diaryl urea structure, and its primary active metabolites, M-2 and M-5, exhibit extensive binding to plasma proteins. In vitro data from studies using human plasma indicate that regorafenib's binding is approximately 99.5%. Its metabolites, M-2 and M-5, show even higher binding at approximately 99.8% and 99.95%, respectively. researchgate.net This high degree of protein binding is a significant factor in the pharmacokinetic profile of these compounds.

Table 1: In Vitro Plasma Protein Binding of Structurally Related Diaryl Urea Compounds

| Compound | Plasma Source | Protein Binding (%) | Unbound Fraction (%) |

|---|---|---|---|

| Sorafenib | Human | 99.5% | 0.5% |

| Regorafenib | Human | 99.5% | 0.5% |

| Regorafenib Metabolite M-2 | Human | 99.8% | 0.2% |

This table presents data for structurally related diaryl urea compounds to illustrate the general properties of this chemical class. The data does not represent direct experimental results for 1-(4-Chlorophenyl)-3-(4-methylpyridin-2-yl)urea.

In Vitro Cytochrome P450 (CYP) Inhibition and Induction Profiling

The cytochrome P450 (CYP) system is a superfamily of enzymes primarily found in the liver that are responsible for the metabolism of a vast number of drugs. In vitro studies to assess a compound's potential to inhibit or induce CYP enzymes are a standard part of preclinical development. Such interactions can lead to clinically significant drug-drug interactions, altering the efficacy or toxicity of co-administered medications.

The metabolism of diaryl urea derivatives often involves the CYP3A4 isoform. Sorafenib, for example, is primarily metabolized by CYP3A4-mediated oxidation. ascopubs.org It is also known to be an inhibitor of several CYP isoforms in vitro. While it is a substrate for CYP3A4, it has also shown inhibitory effects on other isoforms, which is an important consideration for its potential for drug-drug interactions.

Regorafenib's metabolic pathway also prominently features CYP3A4, alongside uridine (B1682114) diphosphate (B83284) glucuronosyltransferase (UGT) 1A9. The potential for a compound to inhibit or induce these enzymes can significantly affect its own metabolism and that of other drugs. For instance, co-administration with strong inhibitors or inducers of CYP3A4 can alter the plasma concentrations of regorafenib.

Table 2: In Vitro Cytochrome P450 (CYP) Profile of Structurally Related Diaryl Urea Compounds

| Compound | Primary Metabolizing Enzyme(s) | Known In Vitro CYP Interactions |

|---|---|---|

| Sorafenib | CYP3A4 | Inhibitor of various CYP isoforms |

This table provides a summary of the metabolic pathways for structurally related diaryl urea compounds to contextualize the potential behavior of this compound. This information is not the result of direct studies on the specified compound.

The preclinical characterization of this compound would necessitate specific in vitro assays to determine its precise plasma protein binding percentage and its inhibitory and inductive profile across the major CYP450 isoforms. The findings from such studies would be instrumental in predicting its pharmacokinetic behavior in humans and anticipating potential drug-drug interactions.

Emerging Research Frontiers and Advanced Applications of 1 4 Chlorophenyl 3 4 Methylpyridin 2 Yl Urea

Application as a Chemical Probe for Fundamental Biological Research

A thorough review of scientific literature did not yield any specific studies where 1-(4-Chlorophenyl)-3-(4-methylpyridin-2-yl)urea has been explicitly developed or utilized as a chemical probe. Chemical probes are essential tools for dissecting biological pathways and validating protein targets. osti.gov While the diaryl urea (B33335) moiety is present in compounds designed to interact with specific biological targets, there is no direct evidence of this compound being used for such purposes in fundamental biological research.

Integration into Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Screens

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening low molecular weight fragments. nih.govnih.gov Similarly, DNA-Encoded Library (DEL) technology allows for the screening of vast chemical libraries. nih.govresearchgate.net Although the pyridine-urea scaffold is a suitable candidate for inclusion in such libraries, no specific data was found indicating that this compound has been incorporated into or identified from an FBDD or DEL screen. The successful application of these technologies often involves the disclosure of hit compounds and their subsequent optimization, none of which currently feature the compound .

Potential as a Ligand Component in PROTAC (Proteolysis-Targeting Chimera) or Molecular Glue Degraders

PROTACs and molecular glues represent cutting-edge therapeutic modalities that induce the degradation of target proteins. nih.govmedchemexpress.com These technologies rely on ligands that can bind to a target protein and an E3 ubiquitin ligase. nih.gov A comprehensive search did not uncover any research where this compound has been explored or identified as a ligand for either a target protein of interest or an E3 ligase in the context of developing PROTACs or molecular glue degraders. The discovery and design of such molecules are highly specific, and the subject compound has not been implicated in these efforts based on available information. eurekalert.orghitgen.comdrughunter.com

Role in Chemoinformatics and Rational Library Design for Drug Discovery

The rational design of compound libraries is a cornerstone of modern drug discovery, often guided by chemoinformatic analyses. researchgate.net Aryl urea-based scaffolds have been the focus of such design strategies to develop multitarget inhibitors. nih.gov While general principles of scaffold hopping and library design are applicable to the pyridine-urea class of compounds, there are no specific chemoinformatic studies or rational library design efforts in the public domain that explicitly use this compound as a reference or core scaffold.

Development of Novel Assays and High-Throughput Screening (HTS) Methodologies Utilizing the Compound

High-Throughput Screening (HTS) is a fundamental process in drug discovery for identifying active compounds from large libraries. nih.govdovepress.com The development of novel assays is crucial for the success of HTS campaigns. There is no evidence in the scientific literature to suggest that this compound has been used in the development of new biochemical or cell-based assays, or as a tool compound in HTS methodologies.

Q & A

Q. What experimental strategies are recommended for synthesizing 1-(4-Chlorophenyl)-3-(4-methylpyridin-2-yl)urea, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves coupling 4-chlorophenyl isocyanate with 4-methylpyridin-2-amine under anhydrous conditions. Solvent choice (e.g., THF or acetonitrile) and catalysts (e.g., DABCO) significantly impact yields. For example, refluxing at 65°C in acetonitrile with a 1.2:1 molar ratio of reactants can improve efficiency . Characterization via IR (urea C=O stretch ~1700 cm⁻¹) and ¹H NMR (aromatic protons at δ 7.3–8.5 ppm) confirms structural integrity. Yield optimization may require iterative adjustments to stoichiometry and temperature .

Q. How can researchers validate the purity and structural identity of this compound using spectroscopic techniques?

- Methodological Answer : Combine IR spectroscopy (urea NH stretches ~3300 cm⁻¹, C=O ~1700 cm⁻¹), ¹H/¹³C NMR (distinct aromatic splitting patterns, e.g., pyridin-2-yl protons at δ 8.5–9.0 ppm), and ESI-MS (m/z matching the molecular ion [M+H]⁺). Cross-referencing with literature data (e.g., δ 8.76 ppm for pyridinyl protons in DMSO-d₆) ensures consistency . For unresolved peaks, consider variable-temperature NMR to assess dynamic effects .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer : Screen for kinase inhibition (e.g., VEGFR-2) using fluorescence-based assays or antiproliferative activity via MTT assays in cancer cell lines. For example, urea derivatives have shown IC₅₀ values in the micromolar range against endothelial tube formation, indicating antiangiogenic potential . Include positive controls (e.g., sorafenib) and validate results with dose-response curves .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular geometry?

- Methodological Answer : Grow single crystals via slow evaporation in DMSO/EtOH. Use SHELXL for structure refinement, leveraging high-resolution data (R factor <0.07) to confirm bond lengths (e.g., C=O ~1.23 Å) and torsional angles. The program’s robustness in handling twinned data makes it ideal for urea derivatives . Cross-validate with DFT-optimized geometries if experimental data is limited .

Q. What computational tools can elucidate noncovalent interactions critical to target binding?